molecular formula C14H12O3 B6395887 2-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% CAS No. 1261937-59-0

2-Hydroxy-4-(2-methylphenyl)benzoic acid, 95%

Cat. No. B6395887
CAS RN: 1261937-59-0
M. Wt: 228.24 g/mol
InChI Key: QUXBELZSRBGRLT-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-methylphenyl)benzoic acid, commonly referred to as 2-HMB, is a naturally occurring phenolic acid found in a variety of plant species. It is an important intermediate in the synthesis of a number of pharmaceuticals, fragrances, and dyes. In addition, 2-HMB has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.

Scientific Research Applications

2-HMB has been studied for its potential applications in the fields of medicine and pharmacology. It has been found to have anti-inflammatory, anti-tumor, and antioxidant properties, and has been shown to inhibit the growth of a number of cancer cell lines. In addition, 2-HMB has been studied for its potential to treat type 2 diabetes, Alzheimer’s disease, and Parkinson’s disease.

Mechanism of Action

The mechanism of action of 2-HMB is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. In addition, 2-HMB has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-HMB has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress, and to inhibit the growth of a number of cancer cell lines. In addition, 2-HMB has been found to have anti-diabetic and neuroprotective effects, and to reduce the activity of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

2-HMB is a relatively easy compound to synthesize, and the reaction yields are typically high. In addition, the compound is relatively stable, and can be stored for long periods of time. However, the compound is not water-soluble, and must be dissolved in an organic solvent such as methanol or ethanol for use in laboratory experiments.

Future Directions

Research into the potential applications of 2-HMB is ongoing. Potential future directions for research include further investigation into the compound’s anti-inflammatory, anti-tumor, and antioxidant properties, as well as its potential to treat type 2 diabetes, Alzheimer’s disease, and Parkinson’s disease. In addition, further research into the compound’s mechanism of action is needed in order to better understand its effects. Finally, further research into the potential of 2-HMB as a drug delivery system is needed.

Synthesis Methods

2-HMB can be synthesized from the reaction of 4-methylbenzoic acid and hydroxylamine hydrochloride in an alkaline solution. The reaction is carried out at room temperature, and the product is purified by recrystallization. The yield of the reaction is typically between 80-90%.

properties

IUPAC Name

2-hydroxy-4-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXBELZSRBGRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688587
Record name 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-59-0
Record name 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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